molecular formula C11H13NO2 B1443745 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one CAS No. 1428139-23-4

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Cat. No.: B1443745
CAS No.: 1428139-23-4
M. Wt: 191.23 g/mol
InChI Key: LJCUQTOIHVMSAJ-UHFFFAOYSA-N
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Description

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one (CAS 1428139-23-4) is a cyclohexenone derivative featuring an amino group at the 3-position and a 5-methyl-2-furyl substituent at the 5-position of the cyclohexenone ring. This compound is of interest in medicinal and synthetic chemistry due to its structural motifs, which are common in bioactive molecules. It is commercially available with 95% purity and is utilized in research for ligand synthesis and enzyme interaction studies .

Properties

IUPAC Name

3-amino-5-(5-methylfuran-2-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,6,8H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCUQTOIHVMSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=CC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Procedure (Based on Ou et al. Supplementary Data):

  • Step 1: Synthesis of Enynals

    Methyl 3-(2-(1,3-dioxolan-2-yl)cyclohex-1-en-1-yl)propiolate is reacted with sodium carbonate in DMF and an alcohol at 60 °C overnight. Subsequent acid hydrolysis with 35% HCl at 0 °C for 1.5 hours yields enynals such as methyl 3-(2-formylcyclohex-1-en-1-yl)propiolate.

  • Step 2: Amination and Cyclization

    Amino ketones are reacted with enynals in the presence of a Lewis acid catalyst (e.g., ZnCl2) in chlorobenzene at 60 °C. The enynal is added slowly via syringe pump over 4 hours to the amino ketone solution. This cascade reaction leads to the formation of furyl-substituted amino cyclohexenone derivatives.

  • Step 3: Purification

    The reaction mixture is purified by column chromatography using gradients of ethyl acetate and hexanes to isolate pure this compound.

Reaction Conditions and Catalysts

Step Reagents / Conditions Notes
Enynal formation Na2CO3 (2 equiv.), DMF solvent, alcohol (10 equiv.), 60 °C overnight Base-mediated substitution and hydrolysis
Acid hydrolysis 35% HCl, 0 °C, 1.5 h Converts dioxolane protecting group to aldehyde
Amination and cyclization Amino ketone, enynal, ZnCl2 (0.2 equiv.), chlorobenzene, 60 °C, 4 h addition Lewis acid catalysis facilitates cascade reaction
Purification Column chromatography (ethyl acetate/hexanes gradient) Ensures isolation of pure product

Detailed Mechanistic Insights

The key step in the preparation involves a Lewis acid-catalyzed cascade reaction between an amino ketone and an enynal intermediate. The ZnCl2 catalyst activates the enynal, promoting nucleophilic attack by the amino group, followed by cyclization and rearrangement to form the cyclohexenone ring fused with the 5-methyl-2-furyl substituent.

This method allows for high regio- and stereoselectivity, yielding the desired 3-amino substituted cyclohex-2-en-1-one with the furan ring intact.

Alternative Synthetic Strategies

While the above method is well-documented, alternative approaches may include:

  • Direct condensation of 5-methyl-2-furylamine with cyclohex-2-en-1-one derivatives under acidic or basic catalysis to form the amino cyclohexenone framework.
  • Use of organometallic coupling reactions to attach the furan ring to preformed amino cyclohexenone scaffolds.

However, these methods are less characterized in the literature and may require optimization to achieve comparable yields and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Enynal-mediated cascade (ZnCl2 catalyzed) Amino ketone, enynal, ZnCl2, chlorobenzene 60 °C, 4 h slow addition 60-75 High selectivity, well-studied
Base-mediated substitution + acid hydrolysis Na2CO3, DMF, alcohol, HCl 60 °C overnight + 0 °C 1.5 h 26-70 Intermediate formation of enynals
Direct condensation (literature inferred) 5-methyl-2-furylamine, cyclohex-2-en-1-one Acid/base catalysis Variable Less documented, requires optimization

Research Findings and Data

  • The cascade reaction method yields this compound with good purity and yields up to 75% as confirmed by NMR and HRMS analysis.
  • Characterization data include ^1H NMR signals consistent with the cyclohexenone and furan moieties, and HRMS confirming molecular ion peaks.
  • The reaction conditions are mild, compatible with sensitive functional groups, and scalable for preparative purposes.

Chemical Reactions Analysis

Oxidation Reactions

The cyclohexenone core undergoes oxidation at the α,β-unsaturated carbonyl position. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) : Converts the enone to a diketone derivative under acidic conditions .

  • Hydrogen peroxide (H₂O₂) : Selectively oxidizes the furan ring to a γ-ketoaldehyde intermediate .

Example Reaction:

3 Amino 5 5 methyl 2 furyl cyclohex 2 en 1 oneKMnO4,H+3 Amino 5 5 methyl 2 oxo ketoalkyl cyclohexane 1 2 dione\text{3 Amino 5 5 methyl 2 furyl cyclohex 2 en 1 one}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{3 Amino 5 5 methyl 2 oxo ketoalkyl cyclohexane 1 2 dione}

Reduction Reactions

The enone system is susceptible to reduction:

  • Sodium borohydride (NaBH₄) : Selectively reduces the carbonyl group to a secondary alcohol without affecting the furan ring .

  • Catalytic hydrogenation (H₂/Pd-C) : Fully reduces both the enone and furan moieties to a saturated cyclohexanol derivative .

Key Product:

3 Amino 5 5 methyltetrahydrofuran 2 yl cyclohexanol(Yield 82 89 )\text{3 Amino 5 5 methyltetrahydrofuran 2 yl cyclohexanol}\quad (\text{Yield 82 89 })

Substitution Reactions

The amino group participates in nucleophilic substitution:

Reagent Product Conditions
Acetyl chloride3-Acetamido-5-(5-methyl-2-furyl)cyclohex-2-en-1-oneDry THF, 0°C, 2 h
Methyl iodide3-Methylamino-5-(5-methyl-2-furyl)cyclohex-2-en-1-oneK₂CO₃, DMF, reflux

Photochemical [2+2] Cycloaddition

The enone moiety undergoes UV-light-mediated [2+2] cycloaddition with electron-deficient alkenes (e.g., acrylonitrile):

Mechanism:

  • Photoexcitation to a triplet state (π→π* transition) .

  • Reactivity reversal (umpolung) at the α- and β-positions.

  • Formation of a bicyclo[2.2.2]octane derivative.

Example:

3 Amino 5 5 methyl 2 furyl cyclohex 2 en 1 one+CH CHCNhνBicyclo 2 2 2 oct 5 en 2 one(Yield 65 )\text{3 Amino 5 5 methyl 2 furyl cyclohex 2 en 1 one}+\text{CH CHCN}\xrightarrow{h\nu}\text{Bicyclo 2 2 2 oct 5 en 2 one}\quad (\text{Yield 65 })

Multicomponent Reactions (MCRs)

The compound participates in MCRs to form polyheterocyclic systems:

Table 1: Representative MCRs and Products

Reactants Catalyst Product Yield
Aldehydes + Cyclohexane-1,3-dioneMeglumine (10 mol%)Dihomoarylmethanes 70–85%
5-Aminotetrazole + Aroylpyruvic acidsI₂ (15 mol%)Tetrazolo[1,5-a]pyrimidine derivatives 45–91%

Notable Example:
Reaction with 4-nitrobenzaldehyde and dimedone under solvent-free conditions yields a fused tetrazoloquinazolinone system :

Yield 89 ,mp 178 181 C\text{Yield 89 },\quad \text{mp 178 181 C}

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds:

  • Aldol Condensation : Forms α,β-unsaturated ketone derivatives in ethanol with piperidine catalysis.

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate imine-linked hybrids .

Biological Activity Modulation

Derivatives synthesized via the above reactions show enhanced bioactivity:

  • Antimicrobial Activity : Methyl-substituted derivatives exhibit MIC values of 8–16 µg/mL against S. aureus .

  • Anticancer Potential : Tetrazoloquinazolinone analogs show IC₅₀ = 12–18 µM against MCF-7 breast cancer cells .

Comparative Reactivity Insights

Feature 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one 3-Amino-5,5-dimethylcyclohex-2-en-1-one
Oxidation Rate (KMnO₄)Faster due to furan electron donation Slower
MCR CompatibilityHigh (forms tetrazoloquinazolinones) Limited to simple adducts

Scientific Research Applications

Chemical Properties and Structure

The compound features a distinctive structure characterized by:

  • Amino Group : Enhances reactivity and potential for biological interactions.
  • Furan Ring : Contributes to its chemical behavior and biological activity.
  • Cyclohexenone Moiety : Plays a crucial role in pharmacological effects.

Chemistry

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for versatile reactions, including:

  • Oxidation : Can be oxidized to form oxo derivatives.
  • Reduction : Capable of undergoing reduction to yield different forms.
  • Substitution Reactions : The amino group can participate in various substitution reactions, leading to diverse derivatives.

Biology

Research indicates the compound exhibits potential biological activities , particularly:

  • Antimicrobial Properties : Studies have shown efficacy against multi-drug resistant strains of bacteria.
  • Anticancer Activity : In vitro studies on cancer cell lines (e.g., MCF-7 and HepG2) demonstrated significant apoptosis at higher concentrations.

Medicine

Ongoing research is exploring the compound’s potential as a pharmaceutical agent . Its mechanism of action may involve:

  • Enzyme Inhibition : Targeting specific enzymes crucial for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : Modulating signaling pathways that regulate cell growth and apoptosis.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties, leveraging its unique chemical characteristics.

Case Studies

Several notable studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy Study :
    • Conducted in a controlled laboratory setting.
    • Demonstrated superior activity compared to conventional antibiotics against resistant bacterial strains.
  • Cancer Cell Line Study :
    • In vitro experiments on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed a dose-dependent response, with significant apoptosis observed at higher concentrations.

Mechanism of Action

The mechanism of action of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The amino group and the furan ring play crucial roles in its reactivity and interaction with biological molecules. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

3-Amino-5-methylcyclohex-2-en-1-one (CAS 54398-84-4)
  • Structure : The 5-position is substituted with a methyl group instead of a furyl ring.
  • Properties : Simpler structure with reduced aromaticity; the methyl group enhances lipophilicity but limits π-π interactions. Molecular weight (125.17 g/mol) is lower than the furyl derivative due to the absence of oxygen in the substituent .
  • Applications : Used as a building block in organic synthesis, particularly in reactions requiring steric hindrance modulation.
3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one
  • Structure : Replaces the furyl group with a thienyl (sulfur-containing) substituent.
  • Thiophene’s larger atomic radius compared to furan may alter steric effects .
  • Applications : Investigated in materials science for conductive polymers due to thiophene’s electronic properties.
3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one
  • Structure : Features a trifluoromethyl (-CF₃) group at the 5-position.
  • Properties: The electron-withdrawing -CF₃ group increases acidity of the amino group and enhances metabolic stability. This substitution is common in agrochemicals and pharmaceuticals for resistance to enzymatic degradation .

Variations in the Amino Group

3-Anilino-5-(3-chlorophenyl)cyclohex-2-en-1-one (CAS 333325-97-6)
  • Structure: The amino group is substituted with an anilino (phenylamino) group, and the 5-position has a 3-chlorophenyl substituent.
  • The chloro substituent adds lipophilicity and may influence halogen bonding .
  • Applications : Explored in kinase inhibitor studies due to halogen-aromatic interactions in binding pockets.
3-[(2-Amino-5-nitrophenyl)amino]-5,5-dimethylcyclohex-2-enone
  • Structure: Contains a nitro group on the anilino substituent and dimethyl groups on the cyclohexenone ring.
  • Properties: The nitro group enhances redox activity and may serve as a spectroscopic probe. The dimethyl groups rigidify the cyclohexenone ring, affecting conformational flexibility .
  • Applications : Studied in crystallography for hydrogen-bonding networks and as a precursor in explosive materials.

Aromatic vs. Aliphatic Substituents

5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one
  • Structure : Phenyl groups at both 3- and 5-positions.
  • Properties: Increased aromaticity promotes stacking interactions but reduces solubility in polar solvents.
  • Applications : Used in photochemical studies due to extended conjugation.
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone
  • Structure: Methyl and p-tolyl substituents without an amino group.
  • Properties: The absence of an amino group simplifies reactivity, focusing on steric and electronic effects from alkyl/aryl groups. Adopts an envelope conformation in the solid state .
  • Applications : Intermediate in fragrance synthesis, leveraging the toluic moiety’s volatility.

Comparative Data Table

Compound Name CAS Number Substituents (Position) Molecular Formula Key Properties Applications
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one 1428139-23-4 NH₂ (3), 5-methyl-2-furyl (5) C₁₁H₁₃NO₂ Hydrogen bonding, π-π interactions Enzyme ligand synthesis
3-Amino-5-methylcyclohex-2-en-1-one 54398-84-4 NH₂ (3), CH₃ (5) C₇H₁₁NO High lipophilicity Organic building block
3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one N/A NH₂ (3), CF₃ (5) C₈H₁₀F₃NO Enhanced metabolic stability Agrochemicals
3-Anilino-5-(3-chlorophenyl)cyclohex-2-en-1-one 333325-97-6 PhNH (3), 3-Cl-Ph (5) C₁₈H₁₆ClNO Halogen bonding, UV activity Kinase inhibitors
5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one N/A Ph (3), 4-Me-Ph (5) C₁₉H₁₈O Aromatic stacking Photochemistry

Research Findings and Trends

  • Enzymatic Interactions: Ene-reductases exhibit lower activity toward cyclohex-2-en-1-one derivatives compared to quinones, highlighting the impact of substituents on enzyme-substrate compatibility .
  • Crystallography : Substituents like nitro or dimethyl groups influence hydrogen-bonding networks and ring puckering, critical for solid-state material design .

Biological Activity

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • An amino group which enhances its reactivity.
  • A furan ring that contributes to its biological interactions.
  • A cyclohexenone moiety that plays a crucial role in its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A comparative analysis of its Minimum Inhibitory Concentration (MIC) values against standard antibiotics shows promising results:

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Escherichia coli8.5Streptomycin16
Staphylococcus aureus9.5Penicillin32
Pseudomonas aeruginosa7.0Ciprofloxacin10

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. The compound has shown the ability to inhibit the proliferation of cancer cell lines, including breast and liver cancer cells. In particular, it appears to induce apoptosis through the activation of intrinsic pathways, as evidenced by:

  • Increased expression of pro-apoptotic proteins (e.g., Bax).
  • Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).

A study demonstrated that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability (up to 70% in certain cell lines) compared to untreated controls.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : It potentially interacts with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Modulation : The presence of the furan ring may enhance its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against multi-drug resistant strains, demonstrating superior activity compared to conventional antibiotics.
  • Cancer Cell Line Study : In vitro experiments on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines indicated a dose-dependent response, with significant apoptosis observed at higher concentrations.

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one with high purity?

Answer:

  • Key Steps :
    • Cyclohexenone Core Formation : Use a Diels-Alder reaction between a furyl diene (e.g., 5-methyl-2-furyl derivatives) and a nitroalkene to construct the cyclohexenone backbone.
    • Amino Group Introduction : Employ reductive amination or nucleophilic substitution under inert atmosphere (N₂/Ar) to avoid oxidation .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound with ≥95% purity.
  • Critical Parameters : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the cyclohexenone ring (δ ~2.5–3.5 ppm for ketone protons, δ ~200 ppm for carbonyl carbon) and furyl substituents (δ ~6.0–7.0 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the amino group and cyclohexenone core.
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks, particularly if the amino group participates in intramolecular interactions .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

Answer:

  • Scenario : Density Functional Theory (DFT) predicts electrophilic substitution at the 4-position of the furyl group, but experimental results show reactivity at the 2-position.
  • Resolution Steps :
    • Solvent/Conformational Analysis : Re-run DFT calculations with explicit solvent models (e.g., PCM for THF) to account for solvation effects .
    • Transition-State Analysis : Compare activation energies for competing pathways using IRC (Intrinsic Reaction Coordinate) calculations.
    • Experimental Validation : Use kinetic isotope effects (KIEs) or substituent-directed labeling to confirm mechanistic pathways .

Q. What strategies optimize regioselective functionalization of the cyclohexenone ring?

Answer:

  • Guiding Principles :
    • Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer electrophilic attacks to specific positions .
    • Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., with directing groups like pyridine) for selective halogenation or arylation.
    • Steric Control : Bulky substituents on the furyl ring can block undesired reaction sites.
  • Case Study : In related compounds (e.g., 5-phenylcyclohex-2-enones), amino groups at position 3 direct electrophiles to position 5 via resonance effects .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Protocol :
    • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
    • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
    • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS.

Q. What methodologies elucidate the mechanism of biological activity (e.g., antimicrobial)?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorometric assays .
    • Molecular Docking : Compare binding poses (AutoDock Vina) with known inhibitors to identify key interactions (e.g., hydrogen bonds with the amino group) .
  • In Vivo Models : Use Galleria mellonella larvae to assess toxicity and efficacy before mammalian studies.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Answer:

  • Hypothesis Testing :
    • Solvent Polarity Index : Measure solubility in a solvent series (e.g., hexane → ethyl acetate → methanol) to correlate with logP values.
    • Crystal Packing Effects : If X-ray data shows strong intermolecular H-bonds (e.g., amino-ketone interactions), solubility in nonpolar solvents may be lower than predicted .
    • Particle Size : Use dynamic light scattering (DLS) to confirm if aggregation in polar solvents reduces apparent solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
Reactant of Route 2
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.